methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate
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Overview
Description
Methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate is a useful research compound. Its molecular formula is C15H16ClN3O3 and its molecular weight is 321.76. The purity is usually 95%.
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Scientific Research Applications
Structural and Spectral Investigations
Research on derivatives of pyrazole-4-carboxylic acid, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into the structural and spectral characteristics of these compounds. These studies combine experimental and theoretical approaches, including NMR, FT-IR spectroscopy, and density functional theory (DFT), to understand the molecular structures and electronic properties of these compounds, which could be relevant to the compound of interest due to structural similarities (Viveka et al., 2016).
Heterocyclic Chemistry Applications
Derivatives of pyrazole have been utilized in the synthesis of various heterocyclic systems, indicating the versatility of pyrazole-based compounds in organic synthesis. For example, pyrazolo[4,3-c]pyridine derivatives have been synthesized from related intermediates, showcasing the utility of pyrazole compounds in constructing complex heterocyclic structures that could have pharmaceutical applications (Prhavc & Kobe, 1996).
Corrosion Inhibition
Pyrazole derivatives have been explored as corrosion inhibitors, demonstrating the potential of these compounds in material science and engineering applications. Studies on pyranopyrazole derivatives, for instance, have shown significant inhibition efficiency against mild steel corrosion in acidic environments, suggesting that related compounds might also serve as effective corrosion inhibitors (Yadav et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
It’s suggested that strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
It’s suggested that the compound might have a potent in vitro antipromastigote activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[(5-chloro-1,3-dimethylpyrazole-4-carbonyl)amino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-9-11(13(16)19(2)18-9)14(20)17-12(15(21)22-3)10-7-5-4-6-8-10/h4-8,12H,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWYATPHCFBDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.